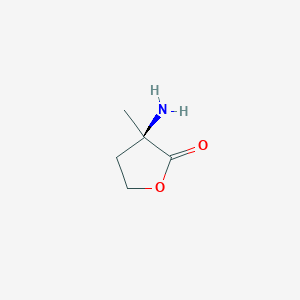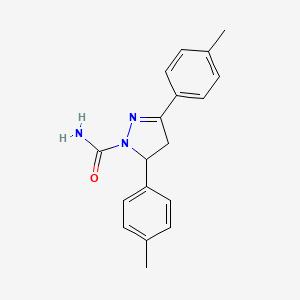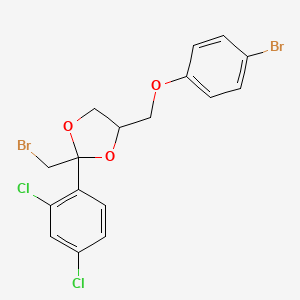
(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be formed through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Bromomethyl and Bromophenoxymethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate brominated reagents.
Incorporation of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using a dichlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Azides, thiols, and other substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (Z)-2-(Bromomethyl)-4-(4-chlorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
- (Z)-2-(Bromomethyl)-4-(4-fluorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Uniqueness
The presence of both bromine and chlorine atoms in (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane may impart unique reactivity and properties compared to similar compounds with different halogen substitutions.
特性
CAS番号 |
59363-05-2 |
|---|---|
分子式 |
C17H14Br2Cl2O3 |
分子量 |
497.0 g/mol |
IUPAC名 |
2-(bromomethyl)-4-[(4-bromophenoxy)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H14Br2Cl2O3/c18-10-17(15-6-3-12(20)7-16(15)21)23-9-14(24-17)8-22-13-4-1-11(19)2-5-13/h1-7,14H,8-10H2 |
InChIキー |
IRAFXGAHTMFJLR-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
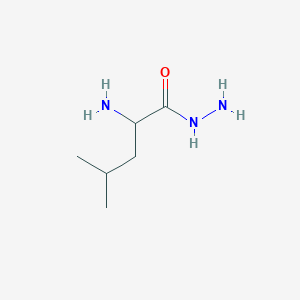
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
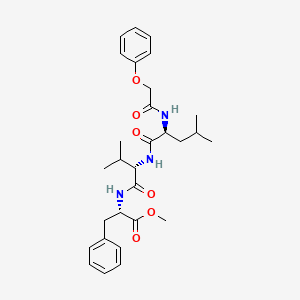
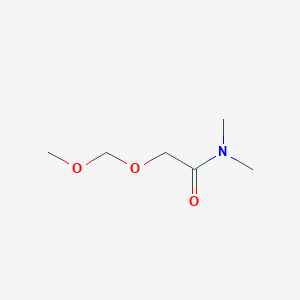
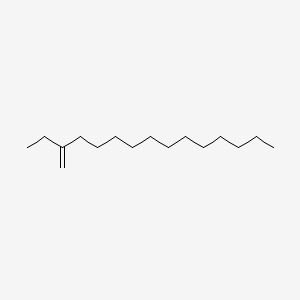
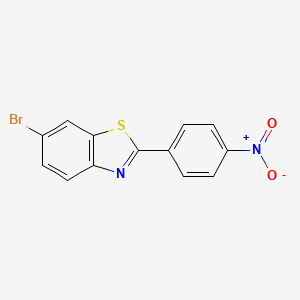

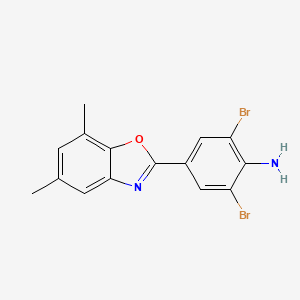

![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
